molecular formula C13H18O3 B148275 3-Cyclopentyloxy-4-methoxybenzyl alcohol CAS No. 133332-49-7

3-Cyclopentyloxy-4-methoxybenzyl alcohol

Cat. No. B148275
CAS RN: 133332-49-7
M. Wt: 222.28 g/mol
InChI Key: JIRHAGAOHOYLNO-UHFFFAOYSA-N
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Description

3-Cyclopentyloxy-4-methoxybenzyl alcohol is a compound that can be associated with various chemical research areas, including the protection of functional groups during synthesis and the formation of complex organic structures. While the provided papers do not directly discuss 3-Cyclopentyloxy-4-methoxybenzyl alcohol, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups to shield functional groups from reaction conditions. For instance, the 4-methoxybenzyloxymethyl (MBom) group is used to protect the sulfhydryl group of cysteine, showing effectiveness in suppressing racemization during peptide synthesis . Similarly, the synthesis of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one involves the reaction of 2'-Hydroxydihydrochalcone with paraformaldehyde and diethylamine, indicating a method that could potentially be adapted for the synthesis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol .

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the analysis of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one . This compound exhibited positional disorder in its crystal structure, which is an important consideration for the structural analysis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol.

Chemical Reactions Analysis

Chemical reactions involving methoxybenzyl groups often include protection and deprotection steps. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ is a method for removing protecting groups without affecting sensitive functional groups . This reaction could be relevant when considering the deprotection of 3-Cyclopentyloxy-4-methoxybenzyl alcohol after its use in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alcohol derivatives can be influenced by their substituents. The introduction of a cyclopentyloxy group in 3-Cyclopentyloxy-4-methoxybenzyl alcohol would likely affect its solubility, reactivity, and interaction with other molecules. The cyclooligomerization of 2,4-dialkoxybenzyl alcohols catalyzed by Sc(OTf)3, resulting in the formation of resorcin[n]arene peralkyl ethers, demonstrates the potential complexity and diversity of reactions that such compounds can undergo .

Scientific Research Applications

Protective Group Utilization

3-Cyclopentyloxy-4-methoxybenzyl alcohol can be used as a protective group in the synthesis of complex organic molecules. The methoxybenzyl protecting groups of alcohols can be efficiently removed using DDQ oxidation without affecting other common protecting groups and functional groups. This selective deprotection is crucial in multi-step synthetic processes, maintaining the integrity of other parts of the molecule during reactions (Oikawa, Yoshioka, & Yonemitsu, 1982).

Influence on Polymer Properties

The modification of Kraft lignin and similar compounds under acidic conditions can alter their structural properties, such as hydroxyl content and molar masses. This alteration affects the lignin's polarity and enhances its antioxidant properties when incorporated into polymers like polypropylene, showcasing potential applications in improving the durability and lifespan of polymeric materials (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

Enantioselective Synthesis

The compound's structure is foundational in creating juvenile hormone analogs, which are significant in developing insect growth regulators. The enantioselective transesterification of related compounds yields pure enantiomers, essential for biological activity and specificity. This process highlights the role of such compounds in synthesizing biologically active molecules with potential applications in agriculture and pest control (Brunet, Zarevúcká, Wimmer, & Legoy, 1999).

Photocatalytic Oxidation

The derivatives of benzyl alcohol, including 4-methoxybenzyl alcohol, can be selectively oxidized into corresponding aldehydes using TiO2 photocatalysts under both UV-light and visible light. This photocatalytic process has applications in chemical synthesis and environmental remediation, as it offers a green alternative by utilizing light and molecular oxygen for oxidation reactions (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

properties

IUPAC Name

(3-cyclopentyloxy-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRHAGAOHOYLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456636
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyloxy-4-methoxybenzyl alcohol

CAS RN

133332-49-7
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

From 3-hydroxy-4-methoxybenzyl alcohol (50 g, 0.324 mol), cyclopentyloxybromide (70 ml, 0.648 mol), caesium carbonate (72.83 g, 0.222 mol) and sodium iodide (5.63 g, 0.037 mol). Chromatography (SiO2 ; EtOAc-C6H14, 1:3) to yield the title compound (25.782 g). (Found C, 69.92; H, 8.18. C13H18O3 requires C, 70.25; H, 8.16).
Quantity
50 g
Type
reactant
Reaction Step One
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cyclopentyloxybromide
Quantity
70 mL
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reactant
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72.83 g
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reactant
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5.63 g
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (38 grams, 0.17 mol) in 40 milliliters of ethanol and sodium borohydride (1.63 grams,0.043 mol) was stirred for 2 hours at room temperature until complete by TLC. The reaction was diluted with water and extracted with ethyl acetate. Evaporation of the ethyl acetate afforded 3-cyclopentyloxy-4-methoxybenzyl alcohol (37 grams, 98%) suitable for the next step.
Quantity
38 g
Type
reactant
Reaction Step One
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1.63 g
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reactant
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Quantity
40 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

1M lithium aluminum hydride in THF (1.5 mL) was added into a stirred solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.1 g; 5 mmol) in THF solution in an ice bath. After the reaction was completed (as evidenced by TLC), the mixture was acidified with 2M HCl and extracted with ether. The organic phase was washed with water and dried over MgSO4. Filtration, followed by evaporation gave (3-cyclopentyloxy-4-methoxyphenyl)methanol as an oil ( 0.9 g; 81% yield; purity 98.1% by HPLC area). 1H-NMR: 6.92 (s, 1H), 6.88 (d, J=8.2 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H), 4.80 (m, 1H), 4.61 (s, 2H), 3.84 (s, 3H), 2.13–1.78 (m, 6H), and 1.61 (s, 2H). 13C-NMR: 149.4, 147.6, 133.6, 119.3, 114.0, 111.7, 80.3, 60.5, 56.0, 32.7, and 24.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
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Quantity
1.5 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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